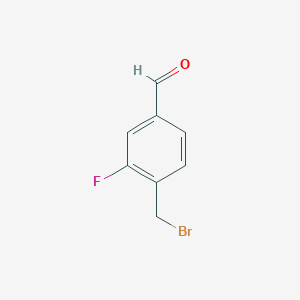

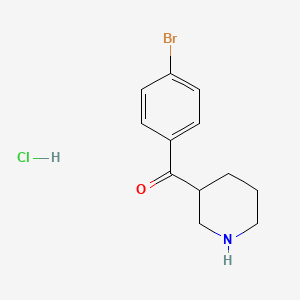

4-(Bromomethyl)-3-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-3-fluorobenzaldehyde (BMFB) is an aromatic aldehyde compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile and useful reagent for the synthesis of a number of organic compounds, such as pharmaceuticals, dyes, and fragrances. BMFB is also an important intermediate in the synthesis of biologically active compounds, such as antibiotics, insecticides, and other agrochemicals. Additionally, BMFB has been applied in the field of catalysis and photochemistry. In

Applications De Recherche Scientifique

Analytical Development in Active Drug Substance Production

4-(Bromomethyl)-3-fluorobenzaldehyde has been utilized in the production of active drug substances, like API AMG 369. The presence of regioisomer impurities in this compound posed significant challenges in the API synthetic route development. Analytical development using gas chromatography methods was essential for controlling the purity of both the starting material and the final drug substance, given the potential genotoxicity of these impurities (Shen et al., 2016).

Synthesis of Organic Compounds

The synthesis of various organic compounds, such as Methyl 4-Bromo-2-methoxybenzoate, has involved the use of 4-(Bromomethyl)-3-fluorobenzaldehyde. This process typically includes steps like bromination, hydrolysis, cyanidation, and esterification, demonstrating the compound's versatility in organic synthesis (Chen Bing-he, 2008).

Exploration in Chemical Synthesis Techniques

Research has been conducted to improve the synthesis of related compounds, such as 4-fluorobenzaldehyde, through methods like halogen-exchange fluorination reactions. This highlights the broader research interest in optimizing the synthesis techniques of fluorinated benzaldehyde derivatives (Yoshida & Kimura, 1989).

Characterization and Analysis

Studies have been conducted to characterize and analyze similar compounds, like 4-chloro-3-fluorobenzaldehyde, using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. This research helps in understanding the conformational isomerism and molecular structure of such compounds, which can be relevant to the study of 4-(Bromomethyl)-3-fluorobenzaldehyde (Parlak et al., 2014).

Development of New Pharmaceuticals

The compound has been used in the development of new pharmaceuticals, such as the synthesis of thiazolidin-4-one derivatives with potential antioxidant activity. This illustrates its role in the creation of new medicinal compounds (El Nezhawy et al., 2009).

Research in Molecular Structure

There have been studies focusing on the molecular structure of related compounds, like 4-fluorobenzaldehyde. These studies, involving methods like gas electron diffraction and microwave spectroscopy, contribute to a deeper understanding of the molecular behavior and properties of such compounds, which could be extrapolated to 4-(Bromomethyl)-3-fluorobenzaldehyde (Samdal et al., 1997).

Propriétés

IUPAC Name |

4-(bromomethyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOAOEVJEOBIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-fluorobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)